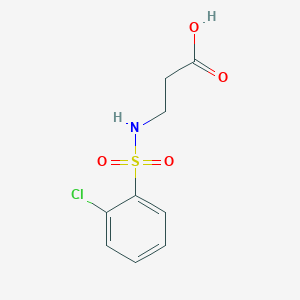
3-(2-Chlorobenzenesulfonamido)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chlorobenzenesulfonamido)propanoic acid, also known as 3-CBP, is an organic compound with a molecular formula of C9H10ClNO4S. It is a white crystalline solid that is soluble in water and most organic solvents. It has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 3-(2-Chlorobenzenesulfonamido)propanoic acid involves the reaction of 2-chlorobenzenesulfonamide with 3-bromopropionic acid in the presence of a base to form the desired product.
Starting Materials
2-chlorobenzenesulfonamide, 3-bromopropionic acid, Base (e.g. sodium hydroxide)
Reaction
Step 1: Dissolve 2-chlorobenzenesulfonamide in a suitable solvent (e.g. DMF, DMSO), Step 2: Add a base (e.g. sodium hydroxide) to the solution and stir for a few minutes, Step 3: Add 3-bromopropionic acid to the solution and stir for several hours at room temperature, Step 4: Acidify the reaction mixture with hydrochloric acid to precipitate the product, Step 5: Collect the product by filtration and wash with water and a suitable solvent (e.g. ethanol), Step 6: Dry the product under vacuum to obtain 3-(2-Chlorobenzenesulfonamido)propanoic acid
Applications De Recherche Scientifique
3-(2-Chlorobenzenesulfonamido)propanoic acid has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. It has been used as a building block for the synthesis of various biologically active compounds, such as inhibitors of the enzyme cyclooxygenase-2 (COX-2), which is involved in the regulation of inflammation. 3-(2-Chlorobenzenesulfonamido)propanoic acid has also been used to synthesize compounds that can be used to study the structure and function of proteins.
Mécanisme D'action
3-(2-Chlorobenzenesulfonamido)propanoic acid has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the regulation of inflammation. Inhibition of COX-2 reduces the production of prostaglandins, which are involved in the regulation of inflammation and pain.
Effets Biochimiques Et Physiologiques
3-(2-Chlorobenzenesulfonamido)propanoic acid has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have anti-cancer effects in vitro, although further research is needed to determine its efficacy in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-Chlorobenzenesulfonamido)propanoic acid is a relatively stable compound and is easy to synthesize. It is also soluble in water and most organic solvents, which makes it easy to handle in the laboratory. However, it is not commercially available, so it must be synthesized in the laboratory.
Orientations Futures
Further research is needed to determine the efficacy of 3-(2-Chlorobenzenesulfonamido)propanoic acid in vivo, as well as its potential applications in the fields of medicine, biochemistry, and pharmacology. Additionally, research should be conducted on the mechanism of action of 3-(2-Chlorobenzenesulfonamido)propanoic acid, as well as its potential side effects. Finally, research should be conducted on the synthesis of 3-(2-Chlorobenzenesulfonamido)propanoic acid-based compounds that can be used to study the structure and function of proteins.
Propriétés
IUPAC Name |
3-[(2-chlorophenyl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4S/c10-7-3-1-2-4-8(7)16(14,15)11-6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRPPGPCPXRMFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorobenzenesulfonamido)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2911488.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2911489.png)
![4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-ethoxyphenol](/img/structure/B2911490.png)
![2-(methylsulfanyl)-N-(2-{5-[(4-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)pyridine-3-carboxamide](/img/structure/B2911493.png)
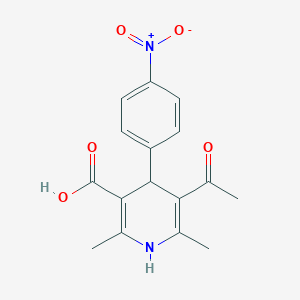
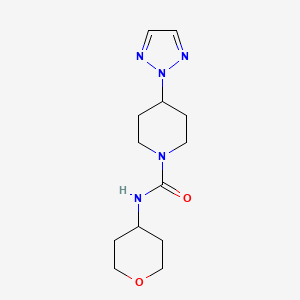

![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2911497.png)


![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2911505.png)
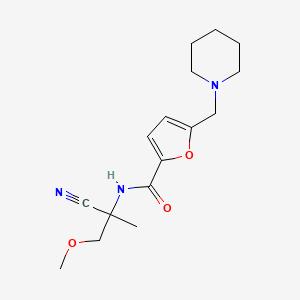
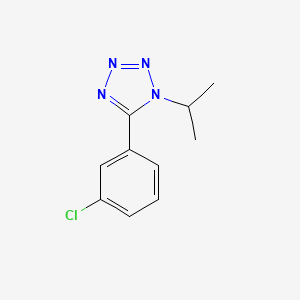
![1-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propan-1-one](/img/structure/B2911511.png)